2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
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Overview
Description
Preparation Methods
The synthetic routes and industrial production methods for WAY-321366 are not extensively detailed in the available literature. The compound is typically stored as a powder at -20°C for up to three years or at 4°C for up to two years .
Chemical Reactions Analysis
WAY-321366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions it is known that the compound is soluble in DMSO at a concentration of 10 mM . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-321366 is widely used in scientific research due to its role as an abelson tyrosine kinase inhibitor . This makes it valuable in studies related to cancer research, as abelson tyrosine kinase is involved in various signaling pathways that regulate cell growth and differentiation . The compound is also used in studies related to the lifespan of eukaryotic organisms .
Mechanism of Action
WAY-321366 exerts its effects by inhibiting the activity of abelson tyrosine kinase . This kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this kinase, WAY-321366 can alter these processes, making it a valuable tool in cancer research and other studies involving cell signaling pathways .
Comparison with Similar Compounds
WAY-321366 is unique in its specific inhibition of abelson tyrosine kinase. Similar compounds include other tyrosine kinase inhibitors, such as imatinib and dasatinib . These compounds also target tyrosine kinases but may have different specificities and mechanisms of action. WAY-321366 stands out due to its specific inhibition of abelson tyrosine kinase, making it a valuable tool in research focused on this particular kinase .
Properties
Molecular Formula |
C20H14ClN3O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-7-3-13(4-8-15)12-18(25)22-16-9-5-14(6-10-16)19-23-24-20(27-19)17-2-1-11-26-17/h1-11H,12H2,(H,22,25) |
InChI Key |
ROWDABZTEOITHO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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